molecular formula C17H26N2O4 B7988998 (R)-Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)(methyl)carbamate

(R)-Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)(methyl)carbamate

Cat. No.: B7988998
M. Wt: 322.4 g/mol
InChI Key: YKKLEPCYTDDPGA-CYBMUJFWSA-N
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Description

®-Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)(methyl)carbamate is a complex organic compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protected amine, and a carbamate functional group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)(methyl)carbamate typically involves multiple steps, including the protection of amine groups and the formation of carbamate esters. One common method involves the reaction of ®-1-amino-2-propanol with tert-butoxycarbonyl chloride to form the Boc-protected amine. This intermediate is then reacted with benzyl chloroformate and methylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

®-Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)(methyl)carbamate is widely used in scientific research, particularly in:

    Chemistry: As a building block in organic synthesis and for the preparation of complex molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: In the production of polymers, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)(methyl)carbamate involves its interaction with various molecular targets. The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The carbamate group can undergo hydrolysis to release carbon dioxide and the corresponding amine.

Comparison with Similar Compounds

Similar Compounds

  • ®-Benzyl (1-amino)propan-2-ylcarbamate
  • ®-Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)carbamate
  • ®-Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)(ethyl)carbamate

Uniqueness

®-Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)(methyl)carbamate is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. The Boc-protected amine offers protection during synthetic steps, while the carbamate group allows for further functionalization.

Properties

IUPAC Name

benzyl N-methyl-N-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-13(11-18-15(20)23-17(2,3)4)19(5)16(21)22-12-14-9-7-6-8-10-14/h6-10,13H,11-12H2,1-5H3,(H,18,20)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKLEPCYTDDPGA-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)N(C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)OC(C)(C)C)N(C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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